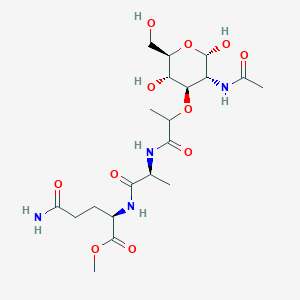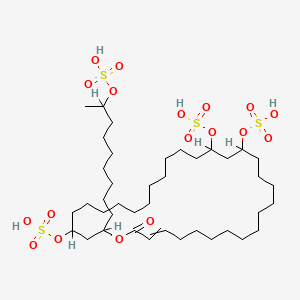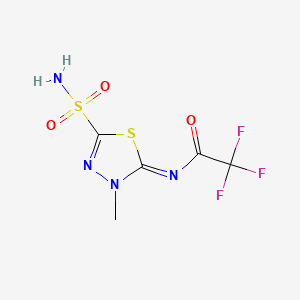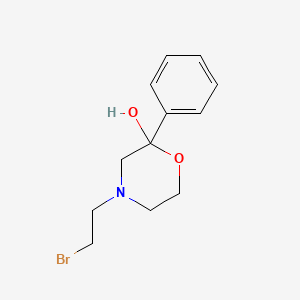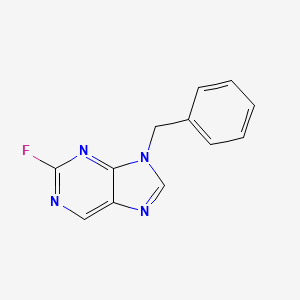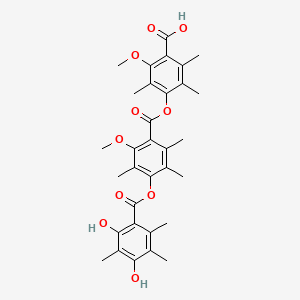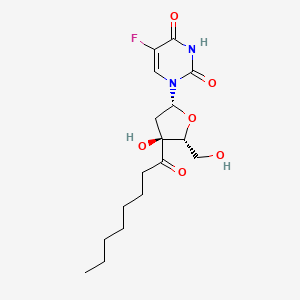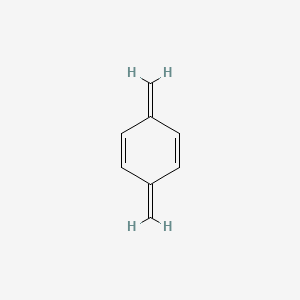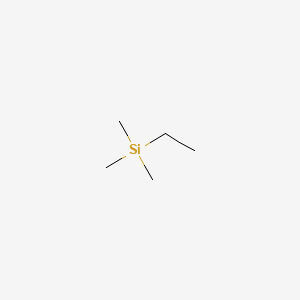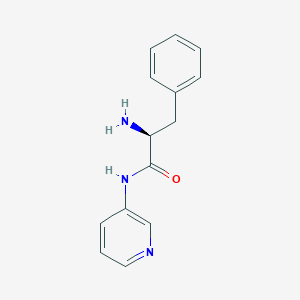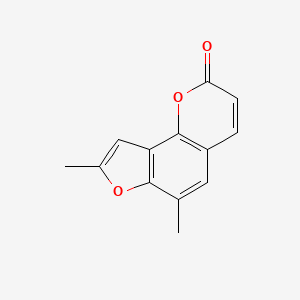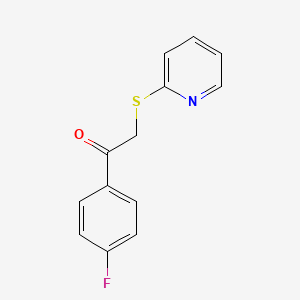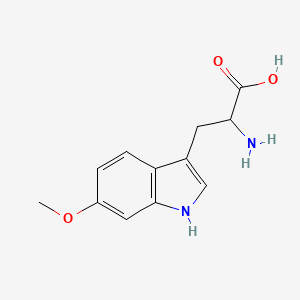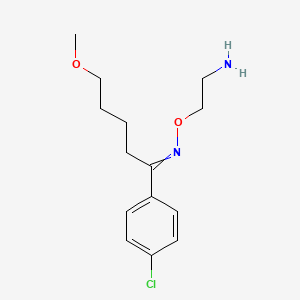
Clovoxamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Clovoxamine is a chemical compound with a complex structure that includes a chlorophenyl group, a methoxypentylidene group, and an aminoethanamine group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Clovoxamine typically involves multiple steps. One common method includes the reaction of 4-chlorobenzaldehyde with 5-methoxypentan-2-one to form an intermediate, which is then reacted with hydroxylamine to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product .
化学反応の分析
Types of Reactions
Clovoxamine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl group, using reagents like sodium hydroxide or potassium carbonate
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents, reducing agents, and bases. The reaction conditions often involve specific temperatures, pH levels, and solvents to optimize the reaction rates and yields .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an alcohol. Substitution reactions may result in the replacement of the chlorine atom with other functional groups .
科学的研究の応用
Clovoxamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
作用機序
The mechanism of action of Clovoxamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but studies suggest that it may interfere with cellular signaling and metabolic processes .
類似化合物との比較
Similar Compounds
2-[[5-methoxy-1-[4-(trifluoromethyl)phenyl]pentylidene]amino]oxyethanamine: This compound has a similar structure but includes a trifluoromethyl group instead of a chlorophenyl group.
2-Amino-2′-chloro-5-nitrobenzophenone: Another related compound with a chlorophenyl group and additional nitro functionality.
Uniqueness
The uniqueness of Clovoxamine lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
特性
分子式 |
C14H21ClN2O2 |
|---|---|
分子量 |
284.78 g/mol |
IUPAC名 |
2-[[1-(4-chlorophenyl)-5-methoxypentylidene]amino]oxyethanamine |
InChI |
InChI=1S/C14H21ClN2O2/c1-18-10-3-2-4-14(17-19-11-9-16)12-5-7-13(15)8-6-12/h5-8H,2-4,9-11,16H2,1H3 |
InChIキー |
XXPVSQRPGBUFKM-UHFFFAOYSA-N |
正規SMILES |
COCCCCC(=NOCCN)C1=CC=C(C=C1)Cl |
同義語 |
4'-chloro-5-methoxyvalerophenone (E)-O-(2-aminoethyl)oxime fumarate clovoxamine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


